molecular formula C13H19N3O B2552117 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097937-37-4

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2552117
CAS No.: 2097937-37-4
M. Wt: 233.315
InChI Key: VZWFBYOXDAMVSO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a cyclopropyl group and a piperidine moiety

Mechanism of Action

Target of Action

The primary target of the compound 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor family of transcription factors and plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis .

Mode of Action

This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to the transcription of genes involved in lipid metabolism, thereby influencing the body’s lipid levels .

Biochemical Pathways

Upon activation by this compound, FXR regulates several biochemical pathways. These include pathways involved in the synthesis and transport of bile acids, cholesterol metabolism, and triglyceride metabolism . The activation of these pathways can lead to downstream effects such as the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetic properties of this compound are consistent with enabling once-daily dosing in humans . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its lipid-modulating properties. In preclinical species, it has been shown to lower LDL and triglycerides while raising HDL . These changes in lipid levels can have significant effects on cellular processes and overall health, particularly in relation to cardiovascular disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives .

Properties

IUPAC Name

6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFBYOXDAMVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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